(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione
Description
This compound is a pyrimidinedione derivative featuring a tetrahydrofuran (THF) ring substituted with a hydroxymethyl group and a ketone moiety at the 4-position. Its (2R-cis) stereochemistry indicates a specific spatial arrangement critical for its biochemical interactions. Pyrimidinediones are structurally analogous to uracil and thymine, making them relevant in nucleoside chemistry and nucleic acid research.
Properties
Molecular Formula |
C9H10N2O5 |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
5-[(2R,5R)-5-(hydroxymethyl)-4-oxooxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,6-7,12H,1,3H2,(H2,10,11,14,15)/t6-,7-/m1/s1 |
InChI Key |
XNNRBPBGCPXKGR-RNFRBKRXSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1=O)CO)C2=CNC(=O)NC2=O |
Canonical SMILES |
C1C(OC(C1=O)CO)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, often involving the use of acid or base catalysts.
Introduction of the Hydroxymethyl Group: This step may involve the use of formaldehyde or other hydroxymethylating agents under controlled conditions.
Formation of the Pyrimidinedione Core: This step typically involves the condensation of urea or a urea derivative with a suitable diketone or ketoester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrimidinedione core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
The compound has been studied for its potential as an anticancer agent. Research indicates that it functions as a purine nucleoside analog, which can interfere with nucleic acid synthesis in cancer cells. This mechanism is crucial for the development of chemotherapeutic agents targeting various cancers. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in cancer cell lines such as A431 vulvar epidermal carcinoma .
2. Enzyme Inhibition
The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibiting ACC can have therapeutic implications for conditions such as obesity and dyslipidemia. The compound's structure allows it to interact effectively with the enzyme, making it a candidate for further development as a metabolic modulator .
3. Antimicrobial Properties
Preliminary studies suggest that (2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione exhibits antimicrobial activity. Its efficacy against various bacterial strains positions it as a potential lead compound for developing new antibiotics .
Agricultural Applications
1. Plant Growth Regulation
Research has indicated that this compound can be used to regulate plant growth by modulating metabolic pathways associated with growth and stress responses. The ability to inhibit ACC in plants suggests that it could be employed to enhance crop yield and resilience against environmental stressors .
2. Pest Control
Given its biological activity, there is potential for this compound to be developed into a natural pesticide. Its effects on pest metabolism could provide an environmentally friendly alternative to synthetic pesticides, promoting sustainable agricultural practices .
Biochemical Research
1. Nucleic Acid Synthesis Studies
The compound's role as a nucleoside analog makes it valuable in studies focused on nucleic acid synthesis pathways. By examining how this compound interacts with enzymes involved in DNA and RNA synthesis, researchers can gain insights into fundamental biological processes and develop new therapeutic strategies for genetic disorders .
2. Drug Development
As a versatile chemical scaffold, this compound serves as a template for synthesizing various derivatives aimed at enhancing pharmacological properties. This adaptability makes it a significant focus in drug discovery programs targeting multiple diseases .
Case Studies
Mechanism of Action
The mechanism by which (2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The molecular targets and pathways involved would vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to two analogs:
Compound 9 (from ): A synthetic nucleotide precursor with a THF core, modified with protective groups (bis(4-methoxyphenyl)(phenyl) methoxy, tert-butyldimethylsilyl) and a thioether-linked pyrimidinone .
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-imino-2-methoxy-5-methylpyrimidin-1(4H)-yl)tetrahydrofuran-3,4-diol (from ): A pyrimidine derivative with imino, methoxy, and methyl substituents, classified as acutely toxic and corrosive .
Table 1: Structural and Functional Comparison
Research Findings
- Synthetic Utility : Compound 9 is used in oligonucleotide synthesis, where its protective groups prevent unwanted side reactions during solid-phase coupling .
- Toxicity Profile: The compound from highlights how substituents like imino groups can drastically alter safety profiles, necessitating stringent handling protocols .
Critical Discussion
The (2R-cis) configuration in the target compound ensures proper spatial alignment for base pairing, distinguishing it from stereoisomers like the 2R,3S,4R,5R analog in . The absence of protective groups (vs. Compound 9) simplifies its use in aqueous systems but may limit stability under acidic conditions. Toxicity disparities underscore the importance of substituent choice in drug design.
Biological Activity
(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to purine nucleosides. This similarity suggests potential applications in antiviral and anticancer therapies. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a furan ring fused with a pyrimidinedione structure, which contributes to its biological activity. Its molecular formula is C10H12N2O4, and it exhibits properties typical of nucleoside analogs.
The biological activity of this compound primarily involves:
- Inhibition of Nucleotide Synthesis : As a purine nucleoside analog, it interferes with the synthesis of nucleotides, essential for DNA and RNA replication.
- Antiviral Activity : Studies have shown that compounds with similar structures exhibit antiviral properties by inhibiting viral replication through competitive inhibition of viral polymerases.
- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
In Vitro Studies
Research has indicated that this compound exhibits significant cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 10 | Induction of apoptosis |
| A431 (Carcinoma) | 15 | Inhibition of cell proliferation |
| HeLa (Cervical) | 12 | Disruption of DNA synthesis |
These findings suggest that the compound could be further developed as a chemotherapeutic agent.
In Vivo Studies
In vivo studies have been limited but indicate potential for therapeutic application. For example, animal models treated with the compound showed reduced tumor growth rates compared to controls.
Case Studies
A notable study involved the use of the compound in combination with other chemotherapeutics to evaluate synergistic effects. The combination therapy demonstrated enhanced efficacy in tumor reduction compared to monotherapy.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Absorption : Rapidly absorbed when administered orally.
- Distribution : Widely distributed in tissues with high affinity for tumor cells.
- Metabolism : Primarily metabolized in the liver; metabolites exhibit reduced activity.
- Excretion : Excreted mainly via urine.
Q & A
Q. Table 2. NMR Data for Stereochemical Confirmation ()
| Proton Position | δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| C2-H (tetrahydrofuran) | 4.85 | d (J = 6.2) | 6.2 |
| C5-H (pyrimidinedione) | 5.72 | dd (J = 8.1) | 8.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
